Sulfan Blue
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEYSFABYSGQBG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026065 | |
| Record name | C.I. Acid Blue 1, sodium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfan blue is a dark greenish-black powder. (NTP, 1992), Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] | |
| Record name | SULFAN BLUE | |
| Source | CAMEO Chemicals | |
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| Record name | C.I. Food Blue 3 | |
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Solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992), ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL, 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol | |
| Record name | SULFAN BLUE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | C.I. FOOD BLUE 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
VIOLET POWDER, Dark bluish-green powder | |
CAS No. |
129-17-9, 116-95-0, 30586-15-3 | |
| Record name | SULFAN BLUE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | C.I. Food Blue 3 | |
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| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
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| Record name | C.I. Acid Blue 1, sodium salt | |
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| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |
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| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SULFAN BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | C.I. FOOD BLUE 3 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Mechanistic Studies and Pharmacological Investigations
Elucidation of Biological Uptake and Distribution Mechanisms
The efficacy of Sulfan Blue as a lymphatic imaging agent is fundamentally linked to its mechanisms of uptake and distribution following subcutaneous administration. These processes are governed by its interaction with endogenous proteins and its subsequent transport dynamics within the lymphatic vasculature.
Upon injection into the interstitial space, the transport of this compound into the lymphatic system is not a passive process but is actively mediated by its affinity for plasma proteins. The molecular structure of this compound features both hydrophilic and hydrophobic regions. taylorandfrancis.com The hydrophobic areas are particularly important as they function as high-affinity binding sites for oncotic proteins, primarily serum albumin, which are present in the interstitial fluid. taylorandfrancis.compatsnap.com
This binding is a critical step in its mechanism of action. patsnap.com Once bound to albumin, the dye-protein complex is selectively taken up by lymphatic vessels, as the lymphatic system is a primary route for the return of interstitial proteins to the circulatory system. nih.govnih.gov This protein-binding property effectively traps the dye within the lymphatic channels, minimizing its diffusion into surrounding tissues or its rapid absorption into the blood capillaries. taylorandfrancis.com Approximately 50% of the injected this compound is weakly bound to these serum proteins, allowing for rapid transport through the lymphatic channels. taylorandfrancis.com This dynamic process results in the clear delineation of lymphatic vessels and nodes, staining them a distinct blue color. patsnap.com
| Parameter | Description | Reference |
|---|---|---|
| Primary Binding Protein | Serum Albumin | patsnap.com |
| Binding Mechanism | Hydrophobic regions of the dye serve as high-affinity binding sites for oncotic proteins. | taylorandfrancis.com |
| Binding Percentage | Approximately 50% of the dye is weakly bound to serum proteins. | taylorandfrancis.com |
| Functional Consequence | Binding facilitates selective uptake into lymphatic vessels and minimizes diffusion into surrounding non-lymphatic tissue. | taylorandfrancis.comnih.gov |
Following its transport through the lymphatic vessels, this compound accumulates in the sentinel lymph nodes—the first nodes to receive lymphatic drainage from a primary tumor site. macsenlab.com This selective accumulation is a direct result of the lymphatic system's natural filtration function. The dye-protein complexes are transported with the lymph fluid and become concentrated within the nodal tissue, rendering them visually identifiable. macsenlab.com
Studies in animal models have shown a high degree of tissue specificity. In one study, necropsy revealed no significant accumulation of the dye in non-lymphatic organs, underscoring its targeted distribution. researchgate.net This specific accumulation in lymphatic tissues is the foundational principle for its use in lymphography and sentinel lymph node biopsy procedures. macsenlab.commayoclinic.org
In Vitro and In Vivo Pharmacokinetic Research
The pharmacokinetic profile of this compound is characterized by its unique absorption from the injection site and its subsequent elimination from the body. Detailed studies on these parameters are essential for understanding its behavior post-administration.
After subcutaneous injection, this compound is absorbed from the interstitial tissue into the lymphatic system. nih.gov The absorption is not immediate but occurs progressively over 24 hours. The biological half-life is estimated to be several hours, which is attributed to a slow release of the dye from the subcutaneous and lymphatic tissues. nih.gov Research has quantified the absorption rate from the injection site, providing insight into its bioavailability over time. medscape.com
| Time Post-Injection | Percentage of Absorption | Reference |
|---|---|---|
| 30 minutes | 34% | medscape.com |
| 1 hour | 69% | medscape.com |
| 24 hours | 100% | medscape.com |
Pharmacokinetic studies have consistently shown that this compound is excreted from the body without undergoing significant metabolic changes. researchgate.net The primary route of elimination is through the feces, with a smaller fraction excreted in the urine. medscape.com In humans, up to 10% of the administered dose is recovered unchanged in the urine within 24 hours. nih.govnih.govmacsenlab.comnih.govrxlist.com A study in rats found that 7% of the dye was excreted in urine, with the remainder in the feces. researchgate.net
The fact that the compound is excreted unchanged indicates that it is metabolically inert. researchgate.netnih.gov Consequently, metabolite profiling studies would not be expected to identify significant biotransformation products. This lack of metabolism is consistent with its function as a visual tracer dye, where chemical stability is a desired property. The excretion of the dye can result in a blue discoloration of the urine for up to 24 hours post-administration. macsenlab.commayoclinic.org
| Excretion Route | Percentage of Dose | Notes | Reference |
|---|---|---|---|
| Feces | ~90% | Primary route of elimination. | medscape.com |
| Urine | 7-10% | Excreted unchanged within 24 hours. | researchgate.netnih.govmedscape.com |
Molecular Interactions at the Physiological Level
Beyond its primary interaction with albumin, this compound can engage in other molecular interactions at the physiological level. While it is considered to have no direct pharmacological action, its physical properties can interfere with certain medical monitoring devices. taylorandfrancis.com
A significant interaction is its effect on pulse oximetry readings. Because the dye is blue, its presence in the systemic circulation can absorb light at wavelengths used by pulse oximeters (around 660 nm), leading to falsely low readings of oxygen saturation (SpO2). rxlist.com This interference effect is typically maximal at 30 minutes post-injection and becomes minimal by four hours. nih.govrxlist.com Similarly, it may cause falsely elevated readings of methemoglobin in arterial blood gas analysis. nih.govrxlist.com These interactions are not pharmacological but are a direct result of the dye's spectral properties and its presence in the bloodstream. Another noted chemical interaction is its precipitation when mixed in the same syringe with local anesthetics. nih.govnih.gov
Interactions with Serum Proteins (e.g., Albumin)
This compound, also known as Patent Blue V, demonstrates a significant interaction with serum proteins, most notably albumin. This binding is a critical aspect of its pharmacokinetic profile and mechanism of action when used as a lymphatic tracer. Upon administration, this compound selectively binds to albumin, the most abundant protein in blood plasma. drugbank.comnih.gov This formation of a dye-albumin complex is what facilitates its uptake and transport within the lymphatic system, allowing for the visualization of lymphatic vessels and sentinel lymph nodes. drugbank.com
The interaction is characterized by a specific binding that allows the complex to travel through the breast lymphatics to identify regional afferent lymphatics and sentinel nodes. drugbank.com The binding mechanism involves electrostatic and/or hydrophobic interactions between the dye molecule and the protein. sigmaaldrich.com While detailed kinetic studies specifically for this compound are not extensively documented in the provided search results, the principle of dye-albumin binding is well-established for similar compounds, where dyes like Cibacron Blue F3G-A bind to albumin's bilirubin-binding sites. sigmaaldrich.comnih.gov This interaction is fundamental to its function in medical diagnostics, as the albumin-bound dye is the entity that is tracked through the lymphatic channels. drugbank.comnih.gov
Effects on Physiological Monitoring Parameters (e.g., Pulse Oximetry)
The administration of this compound and its isomer, Isothis compound, is well-documented to interfere with certain physiological monitoring parameters, particularly pulse oximetry (SpO2). cambridge.orgnih.govnih.govdroracle.ai This interference manifests as a falsely low reading of arterial oxygen saturation. cambridge.orgdroracle.ai
The underlying mechanism for this effect is based on the optical principles of pulse oximetry. Pulse oximeters calculate oxygen saturation by measuring the differential absorption of two wavelengths of light, typically 660 nm (red) and 940 nm (infrared), by oxygenated and deoxygenated hemoglobin. cambridge.org this compound has a maximum light absorbance at approximately 640 nm, which is very close to the 660 nm wavelength used to detect deoxyhemoglobin. cambridge.orgresearchgate.net When this compound is present in the bloodstream, it absorbs the 660 nm light emitted by the pulse oximeter. The device misinterprets this increased absorption as an elevated level of deoxygenated hemoglobin, leading to a factitiously low SpO2 reading. cambridge.orgresearchgate.net
This interference is a transient phenomenon, with a predictable onset and duration. Studies have shown that the decline in SpO2 readings can begin shortly after injection, with the maximum effect observed within 30 minutes. nih.govdroracle.airesearchgate.net The readings generally return to baseline within a few hours, although the effect can persist longer in some cases. droracle.ainih.gov It is crucial for clinicians to be aware of this effect to avoid unnecessary interventions based on inaccurate pulse oximetry data; verification of the patient's true oxygenation status may require arterial blood gas analysis. droracle.ainih.gov
In addition to pulse oximetry, this compound can also interfere with co-oximetry readings, sometimes causing falsely elevated measurements of methemoglobin. cambridge.orgresearchgate.netnih.gov This is because the peak absorbance of the dye is also near the wavelength used by co-oximeters to measure methemoglobin (around 635 nm). cambridge.org
| Study Finding | Details of SpO2 Interference | Reference |
|---|---|---|
| Maximal Decrease | A maximum decrease in SpO2 of 3% can be anticipated approximately 25 minutes after injection of 50 mg of Isothis compound. | nih.gov |
| Onset and Peak Time | The interference typically begins 15-20 minutes post-injection, reaching its maximum effect around 30-35 minutes. | droracle.ai |
| Magnitude of Decrease | In a study of 27 patients, 13 (48.1%) experienced a significant SpO2 decrease of ≥4%. The median decrease was 3.0%. | nih.gov |
| Duration | The effect is maximal at 30 minutes and generally minimal by four hours post-administration. | nih.gov |
| Mechanism | The dye's presence in the blood leads to increased absorbance of the 660 nm light from the pulse oximeter, causing falsely low readings. | cambridge.org |
| Clinical Observation | Shortly after injection of 100 mg of Patent Blue V, SpO2 readings decreased from 99% to as low as 85% without changes in other vital signs. | cambridge.org |
Potential for Drug-Drug Interactions
The potential for drug-drug interactions with this compound exists through several mechanisms, although comprehensive in vivo studies are limited.
One documented interaction is a physicochemical incompatibility. The admixture of Isothis compound 1% solution with local anesthetics such as lidocaine (B1675312) in the same syringe can result in the immediate precipitation of a drug complex. nih.gov Therefore, separate syringes should be used for administration. nih.gov
Pharmacodynamic interactions have also been suggested. Patient information for Patent Blue V indicates potential interference with medications used to treat high blood pressure, such as beta-blockers. nps.org.au The nature of this interaction is not specified but warrants caution.
Furthermore, a drug information database for Patent Blue V lists numerous potential interactions where the therapeutic efficacy of other drugs could be decreased or their serum levels could be altered. drugbank.com Examples include potential interactions that may decrease the excretion rate of this compound (e.g., with acetylsalicylic acid, amitriptyline), potentially leading to higher serum levels, or increase its excretion rate (e.g., with acetazolamide, amiloride), potentially reducing its efficacy. drugbank.com The risk of hypersensitivity reactions may also be increased when combined with drugs like bisoprolol. drugbank.com
Advanced Synthesis Methodologies and Characterization Techniques
Novel Synthetic Routes and Reaction Mechanisms
Recent research has explored innovative methods for synthesizing compounds related to Sulfan Blue, focusing on improving reaction conditions and yields.
Ionothermal synthesis, which utilizes ionic liquids as both solvent and template, has been investigated for the preparation of nanomaterials used in the degradation of this compound. scientific.netresearchgate.net While not a direct synthesis of the dye itself, this method is crucial for developing materials for its environmental remediation. In one study, titania nanomaterials were synthesized using ionic liquids such as 1-butyl-3-methylimidazolium dimethyl phosphate (B84403) ([Bmim]DMP) and 1-butyl-3-methylpyridinium (B1228570) dicyanamide (B8802431) ([Bmpm]DCN). scientific.net These nanomaterials demonstrated effectiveness in the photocatalytic degradation of this compound, indicating the potential of ionothermal synthesis in related applications. scientific.netresearchgate.net This approach can lead to the formation of highly porous and stable materials. mdpi.com
Photocatalytic degradation is primarily studied for the removal of dyes like this compound from wastewater, rather than for its synthesis. utp.edu.myresearchgate.net This process typically employs semiconductor photocatalysts, such as titanium dioxide (TiO2) and indium oxide (In2O3), which, upon irradiation with light, generate reactive oxygen species that break down the dye molecules. utp.edu.myresearchgate.netresearchgate.netmdpi.com The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, and the presence of oxidizing agents. utp.edu.myresearchgate.net For instance, the degradation of this compound using a titania photocatalyst was found to be more favorable in alkaline conditions. utp.edu.my
Sulfonamides are a key functional group in many pharmaceutical compounds and their synthesis is relevant to compounds structurally related to this compound. Recent advancements in sulfonamide synthesis focus on creating more efficient and greener methods. researchgate.net Strategies include novel S-N bond construction, C-N cross-coupling reactions, N-H functionalization, and C-H sulfonamidation. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields. organic-chemistry.org Other innovative methods involve the use of cyanuric chloride and triethylamine (B128534) for the mild and efficient conversion of amine-derived sulfonate salts to sulfonamides. organic-chemistry.org The strategic design and synthesis of sulfonamides are crucial for developing new therapeutic agents. nih.gov
Impurity Profiling and Control in Synthesis
The identification and control of impurities in pharmaceutical substances like Isothis compound, a structural isomer of this compound, are critical for ensuring safety and efficacy. derpharmachemica.comjustia.com Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.05%) be identified and characterized. derpharmachemica.com
During the synthesis of this compound and related compounds, various organic solvents may be used, and their residual amounts must be quantified. researchgate.nettoray-research.co.jp Formic acid, for example, can be used in the synthesis process and may remain as an impurity. researchgate.net Headspace gas chromatography (GC-HS) is a common technique for determining the levels of residual solvents. researchgate.netresearchgate.net For less volatile solvents, including formic acid, alternative methods like ion chromatography or high-performance liquid chromatography (HPLC) may be employed. toray-research.co.jpmanufacturingchemist.com
A study on Isothis compound identified an unknown impurity formed during its synthesis. derpharmachemica.com This impurity was characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR). derpharmachemica.com The impurity was identified as N-4-[bis[4-(diethyl amino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid. derpharmachemica.com Another common process-related impurity in Isothis compound is a desethyl impurity, which can be controlled through purification methods like column chromatography. justia.com
Table 1: Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Reference |
|---|---|---|
| HPLC | Separation and quantification of impurities | derpharmachemica.comjustia.com |
| LC-MS | Identification and characterization of impurities | derpharmachemica.com |
| NMR (¹H, ¹³C) | Structural elucidation of impurities | derpharmachemica.com |
| FTIR | Identification of functional groups in impurities | derpharmachemica.com |
| GC-HS | Determination of residual volatile solvents | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Chemistry
A variety of spectroscopic and analytical techniques are employed to characterize this compound and related triphenylmethane (B1682552) dyes.
Spectroscopic Properties:
UV-Visible Spectroscopy: this compound exhibits a major absorption peak at approximately 635-640 nm in water, which is responsible for its characteristic blue color. nih.govuctm.edu It also shows a minor absorption peak around 410-412 nm. nih.govuctm.edu
Infrared (IR) Spectroscopy: The IR spectrum of related compounds reveals characteristic peaks, such as S-O stretching vibrations around 1028 and 1054 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound and its impurities. derpharmachemica.com For example, in the characterization of an Isothis compound impurity, the ¹H-NMR spectrum showed aromatic protons in the range of 7.47-7.56 ppm. derpharmachemica.com
Advanced Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of this compound and its related impurities. derpharmachemica.comjustia.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the sensitive and selective determination of triphenylmethane dye residues and their metabolites in various matrices. fda.govchromatographyonline.com It allows for the identification and quantification of compounds at very low levels. fda.gov
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Combined with chemometric methods like Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Square (MCR-ALS), ATR-FTIR has been used to identify and differentiate triphenylmethane dyes on historic textiles. mdpi.com
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopic Technique | Wavelength/Frequency | Observation | Reference |
|---|---|---|---|
| UV-Visible | ~635-640 nm | Major absorption peak (blue color) | nih.govuctm.edu |
| UV-Visible | ~410-412 nm | Minor absorption peak | nih.govuctm.edu |
| IR Spectroscopy | 1028, 1054 cm⁻¹ | S-O stretching in related triphenylmethane dyes | mdpi.com |
UV-Visible Spectroscopy for Structural Elucidation and Quantitative Analysis
UV-Visible spectroscopy is a fundamental technique for the analysis of this compound. It is employed for both qualitative and quantitative purposes, leveraging the principle that molecules absorb light at specific wavelengths. scribd.com The absorption of UV or visible light promotes electrons from a ground state to a higher energy state, and the resulting spectrum is characteristic of the molecule's electronic structure. iajps.com
For structural elucidation, the presence or absence of an absorption band at a specific wavelength can confirm the presence of particular chromophores within the this compound molecule. digimat.in The technique is particularly effective for identifying conjugated double bond systems and the presence of heteroatoms. iajps.comdigimat.in By comparing the UV-Visible spectrum of a sample to that of a standard, one can identify the compound. scribd.com
Quantitative analysis of this compound is achieved by applying the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. scribd.comdigimat.in By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve generated from standards of known concentrations, the amount of this compound can be accurately determined. This method is also valuable for detecting impurities, as additional peaks in the spectrum can indicate the presence of other substances. iajps.comdigimat.in
Fluorescence Spectroscopy and Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to study the properties of fluorescent molecules like this compound. This method involves exciting the molecule with a specific wavelength of light and then measuring the emitted light, which typically occurs at a longer wavelength. uni-muenchen.de The resulting emission spectrum is characteristic of the fluorophore and can be used for identification and quantification.
Fluorescence Correlation Spectroscopy (FCS) is a powerful application of this technique that analyzes fluctuations in fluorescence intensity to provide insights into molecular dynamics. uni-muenchen.defrontiersin.org By observing the movement of fluorescently labeled molecules through a tiny, focused laser beam, FCS can determine parameters such as local concentration, diffusion coefficients, and interactions between molecules. frontiersin.org This technique is particularly useful for studying the behavior of this compound in various environments and its interactions with other biological molecules.
The development of advanced fluorescent labels, such as quantum dots, has further enhanced the capabilities of fluorescence-based assays, offering improved photostability and stronger fluorescence intensity for more sensitive detection. researchgate.net
Advanced Microscopic and Diffraction Techniques (e.g., FESEM, TEM, XRD)
Advanced imaging and diffraction techniques are utilized to characterize the morphology and crystalline structure of materials involving this compound, particularly in the context of nanomaterials used for its degradation.
Field Emission Scanning Electron Microscopy (FESEM): FESEM provides high-resolution images of the surface morphology of materials. In studies involving the photodegradation of this compound, FESEM has been used to characterize the size and shape of titania nanomaterials, revealing particle sizes of approximately 33-35 nm. scientific.netscientific.netresearchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, allowing for the visualization of the internal structure of nanomaterials. It has been used in conjunction with FESEM to confirm the particle size and morphology of catalysts used in this compound degradation. scientific.netscientific.netresearchgate.net
X-ray Diffraction (XRD): XRD is an essential technique for determining the crystalline structure and phase composition of materials. In the context of this compound, XRD analysis has been employed to confirm the anatase phase of titania nanomaterials, which are effective photocatalysts for its degradation. scientific.netscientific.netresearchgate.net
These techniques collectively provide a detailed understanding of the physical characteristics of materials that interact with this compound, which is crucial for optimizing processes like photocatalytic degradation.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical tools for the structural characterization and purity assessment of chemical compounds, including this compound. outsourcedpharma.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. It is a primary technique for elucidating the precise arrangement of atoms within a molecule. outsourcedpharma.comnih.gov While direct NMR data for this compound is not detailed in the provided context, the technique is fundamental in organic chemistry for confirming the structure of synthesized compounds. outsourcedpharma.com
Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. outsourcedpharma.comnih.gov MS is particularly valuable for identifying impurities and degradation products in pharmaceutical substances. outsourcedpharma.com The combination of NMR and MS provides a comprehensive characterization of a compound's identity and purity. nih.govnih.gov
Chromatographic Methods (e.g., GC-HS, HPLC, IC) for Purity and Content
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, making them indispensable for assessing the purity and content of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. labmanager.com It separates components based on their differential interactions with a stationary phase and a liquid mobile phase. labmanager.com HPLC can be used for purity analysis, identifying impurities, and quantifying the active pharmaceutical ingredient. labmanager.comchromatographyonline.com
Gas Chromatography-Headspace (GC-HS): While this compound itself is not suitable for direct GC analysis due to its low volatility, GC-HS is a valuable technique for determining volatile impurities, such as residual solvents like formic acid. orientjchem.orgresearchgate.net In this method, the volatile components are sampled from the headspace above the sample and introduced into the gas chromatograph for analysis. orientjchem.org A validated GC-HS method has been developed for the determination of formic acid content in Isothis compound, a structural isomer of this compound. orientjchem.orgresearchgate.netresearchgate.net
Ion Chromatography (IC): Ion chromatography is a specific type of liquid chromatography used for the separation and analysis of ionic species. While mentioned as an alternative for acid analysis, it can sometimes be complex and require extensive sample preparation. researchgate.netresearchgate.net
These chromatographic methods provide robust and reliable data for quality control, ensuring the purity and proper content of this compound in various formulations.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. kabkom.com.tr This technique is used to determine the thermal stability of a material and to study its decomposition behavior. umw.edu.pl
In the context of materials related to this compound, TGA can be used to analyze the composition of materials used in its presence, such as determining the content of polymers, fillers, and other components in a composite material. umw.edu.pl For instance, TGA has been used to study the thermal degradation of polymers and to quantify the amount of inorganic fillers. umw.edu.pl While direct TGA data for pure this compound is not extensively detailed in the search results, the technique is mentioned in the context of characterizing photocatalysts used for its degradation. ncl.edu.tw TGA provides valuable information on the mass loss of a substance at different temperatures, which can indicate dehydration, decomposition, or oxidation events. researchgate.net
Interactive Data Table: Analytical Techniques for this compound
| Section | Technique | Application for this compound | Key Findings | Citations |
| 3.3.1 | UV-Visible Spectroscopy | Structural elucidation and quantitative analysis | Confirms chromophore presence, quantifies concentration via Beer-Lambert Law. | iajps.com, scribd.com, digimat.in |
| 3.3.2 | Fluorescence Spectroscopy | Analysis of molecular dynamics and interactions | Measures concentration, diffusion, and molecular interactions. | researchgate.net, frontiersin.org, uni-muenchen.de |
| 3.3.3 | FESEM, TEM, XRD | Morphological and structural characterization of related nanomaterials | Determines particle size (33-35 nm), morphology, and crystalline phase of catalysts. | scientific.net, scientific.net, researchgate.net |
| 3.3.4 | NMR and MS | Structural confirmation and purity assessment | Elucidates molecular structure and identifies impurities. | outsourcedpharma.com, nih.gov, nih.gov |
| 3.3.5 | GC-HS, HPLC, IC | Purity and content determination | Quantifies volatile impurities (e.g., formic acid) and assesses purity. | orientjchem.org, researchgate.net, researchgate.net, labmanager.com, chromatographyonline.com |
| 3.3.6 | Thermogravimetric Analysis (TGA) | Thermal stability and compositional analysis | Measures mass change with temperature to determine thermal stability and composition. | researchgate.net, ncl.edu.tw, kabkom.com.tr, umw.edu.pl |
Biomedical Research Applications and Clinical Translation Studies
Sentinel Lymph Node Biopsy (SLNB) Research
Sentinel lymph node biopsy (SLNB) is a standard procedure for staging the axilla in patients with early-stage breast cancer and other malignancies. fortunejournals.comtci-thaijo.org Sulfan Blue is a key agent used in this technique to identify the sentinel lymph nodes (SLNs), which are the first nodes to receive lymphatic drainage from a primary tumor. smolecule.com
The gold standard for SLNB is often considered the dual-tracer technique, which combines a blue dye with a radioisotope like technetium-99m (Tc-99m). amegroups.orgkcl.ac.ukmdpi.com This combination generally yields higher identification rates and lower false-negative rates compared to using either agent alone. amegroups.orgsgo-iasgo.comkjco.org
Research has extensively compared this compound (often referred to by its isomer, Isothis compound) with other tracers:
Technetium-99m (Tc-99m): The dual-tracer method using Tc-99m and a blue dye is widely recognized for its high accuracy. llusurgonc.orgkoreamed.org Studies have shown that the combined technique significantly improves the SLN identification rate compared to blue dye alone. amegroups.orgkjco.org For instance, one study reported an identification rate of 94.4% for the combination versus 84.7% for the radiocolloid alone. kjco.org Another study comparing patent blue dye (an isomer of isothis compound) with Tc-99m found them to be similarly effective and safe for SLNB in breast cancer. sgo-iasgo.com
Methylene (B1212753) Blue: Methylene blue has emerged as a cost-effective and effective alternative to Isothis compound. researchgate.netnih.govnih.gov Comparative studies have shown that methylene blue can achieve similar, and in some cases superior, results. One randomized trial found that the SLN identification rates for methylene blue and patent blue violet were 97.4% and 96.6%, respectively, when combined with a radiotracer. nih.gov Another study reported a 90% success rate for methylene blue in localizing the sentinel node, comparable to Isothis compound. nih.gov A meta-analysis suggested that methylene blue is superior to Isothis compound and Patent Blue V regarding false-negative rates. researchgate.net
Indocyanine Green (ICG): ICG, a fluorescent dye, is a newer alternative for SLN mapping. mdpi.comdiagnosticgreen.com Comparative studies have demonstrated that ICG can offer higher detection rates than blue dye. mdpi.com One study found the SLN identification rate was significantly higher in a group using a combination of this compound and ICG-fluorescence imaging (100%) compared to a group using this compound alone (95.7%). ascopubs.org Another study in early-stage cervical cancer showed a significantly higher bilateral detection rate for ICG (93.2%) compared to blue dye (77.7%). nih.gov
| Tracer(s) | Key Research Finding | Reference |
|---|---|---|
| This compound + Technetium-99m vs. Technetium-99m alone | Combined technique had a higher identification rate (94.4% vs. 84.7%). | kjco.org |
| Methylene Blue vs. Patent Blue Violet (with radiotracer) | Similar SLN identification rates (97.4% for MB vs. 96.6% for PBV). | nih.gov |
| Methylene Blue vs. Isothis compound | Methylene blue is a successful and cost-effective alternative. | nih.gov |
| This compound + ICG vs. This compound alone | Combined technique had a significantly higher identification rate (100% vs. 95.7%). | ascopubs.org |
| ICG vs. Blue Dye (cervical cancer) | ICG had a significantly higher bilateral detection rate (93.2% vs. 77.7%). | nih.gov |
The success of SLNB using this compound is highly dependent on the injection technique. Research has focused on optimizing these methods to improve detection rates.
Injection Site: Common injection sites for blue dye include peritumoral, intradermal, and subareolar. nih.gov Subareolar injections are often preferred to avoid staining the lumpectomy cavity. nih.gov A study focusing on subareolar injections of both blue dye and a radiocolloid found this dual-tracer, same-site technique to be highly accurate, with a 98.4% SLN identification rate. nih.gov
Injection Massage: Massaging the injection site for about five minutes after administration can enhance the movement of the dye through the lymphatic channels to the SLN. openaccessjournals.comopenaccessjournals.com
Timing: The blue dye is typically injected 10 to 20 minutes before surgery. openaccessjournals.comopenaccessjournals.com The sentinel nodes are usually colored within 5 to 15 minutes, with the color washing out after approximately 45 minutes. openaccessjournals.comopenaccessjournals.com
A meta-analysis of 19,183 patients found that the route of administration influenced adverse event rates, with intraparenchymal administration associated with a higher rate of adverse events compared to peritumoral administration. eurjbreasthealth.com
This compound is utilized for SLNB in several types of cancer, with breast cancer and melanoma being the most common. smolecule.comumaryland.edu
Breast Cancer: The use of this compound, often in combination with a radioisotope, is a cornerstone of SLNB for early-stage breast cancer. fortunejournals.comtci-thaijo.org Identification rates using blue dye alone have been reported to be as high as 96%. kcl.ac.uk One retrospective study of 81 patients using Isothis compound dye alone found an identification rate of 95.06%. tci-thaijo.org Another study with 106 cases reported a 92% identification rate using the same method. researchgate.net A multicenter trial in China evaluating a generic Isothis compound injection reported a lymphatic vessel detection success rate of 98.0% and an SLN detection accuracy of 96.0%. mednexus.org
Melanoma: The use of blue dye for SLN mapping was adapted for breast cancer from its initial application in cutaneous melanoma. eurjbreasthealth.com
| Study Focus | Tracer Method | Identification/Detection Rate | Reference |
|---|---|---|---|
| Retrospective Study (81 patients) | Isothis compound alone | 95.06% | tci-thaijo.org |
| Prospective Study (106 cases) | Isothis compound alone | 92% | researchgate.net |
| Multicenter Trial (Generic Isothis compound) | Isothis compound alone | 98.0% (lymphatic vessel detection) | mednexus.org |
| Systematic Review | Blue Dye alone | Up to 96% | kcl.ac.uk |
Diagnostic Imaging Beyond SLNB
The utility of this compound extends beyond SLNB to the diagnosis and management of other conditions involving the lymphatic system. smolecule.comisosulfanblue.com
This compound is an adjunct to lymphography for visualizing various lymphatic disorders. nih.govisosulfanblue.com By staining lymphatic vessels, it helps in the diagnosis of conditions such as:
Primary and secondary lymphedema nih.govisosulfanblue.com
Chyluria (chyle in the urine) smolecule.comisosulfanblue.commayoclinic.org
Chylous ascites (chyle in the abdominal cavity) smolecule.comdrugs.com
Chylothorax (chyle in the chest cavity) smolecule.comdrugs.com
One study highlighted its effectiveness in intraoperatively identifying disrupted lymphatic channels in patients with persistent lymphatic leaks, leading to definitive ligation and fewer complications. nih.gov
Surgeons sometimes use this compound during surgery to delineate the boundaries of diseased or injured tissues. smolecule.com The dye's distinct blue color provides a clear contrast, which can aid in the precise surgical removal of affected areas. smolecule.com While primarily a lymphatic tracer, topical application of this compound can also help in assessing blood flow in tissue flaps during reconstructive surgeries. smolecule.com
Research on Allergic and Adverse Reactions
Allergic reactions to this compound (also known as Isothis compound and Patent Blue V) are a recognized, albeit uncommon, complication associated with its use in medical procedures, most notably sentinel lymph node biopsy (SLNB). The reported incidence of these reactions varies across studies but generally falls within a range of 0.6% to 2.8%. rcseng.ac.ukfrontiersin.orgnih.govpsu.edu
The severity of these reactions can be graded, with Grade I reactions being the most common and least severe, typically involving skin manifestations like urticaria, pruritus, and rash. nih.gov Grade II reactions involve transient hypotension that does not require vasopressor support, while Grade III reactions are characterized by severe hypotension necessitating vasopressor intervention. rcseng.ac.uknih.gov Life-threatening anaphylactic shock, classified as a Grade III or IV reaction, is rare, with an estimated incidence of about 0.06%. frontiersin.orgnih.gov
| Reaction Grade | Description | Reported Incidence |
|---|---|---|
| Grade I | Skin reactions (urticaria, pruritus, rash) | Most common, ~80% of adverse events nih.gov |
| Grade II | Transient hypotension (no vasopressors needed) | 0.2% - 8% rcseng.ac.ukresearchgate.net |
| Grade III | Severe hypotension requiring vasopressors | 0.06% - 1.1% rcseng.ac.ukfrontiersin.orgnih.gov |
| Grade IV | Cardiac arrest | Rare, observed in 14% of severe reaction case series nih.gov |
The mechanisms underlying these hypersensitivity reactions are not fully understood but are thought to involve both immunologic and non-immunologic pathways. nih.gov The leading theory for true anaphylaxis is an IgE-mediated immune response. psu.edunih.govoup.com In this scenario, this compound, likely acting as a hapten, binds to serum proteins. psu.edu This complex is then recognized by the immune system, leading to the production of specific IgE antibodies. Upon subsequent exposure, the dye cross-links these IgE antibodies on the surface of mast cells and basophils, triggering their degranulation and the release of histamine (B1213489) and other vasoactive mediators that cause the clinical signs of anaphylaxis. nih.govnih.gov
Other postulated mechanisms include the direct, non-immunologic activation of mast cells by the dye, disorders in arachidonic acid metabolism, and idiopathic anaphylaxis. nih.govnih.gov The onset of reactions typically occurs within minutes to an hour after injection, with more severe reactions often having a faster onset. frontiersin.orgnih.govresearchgate.net
Identifying patients at a higher risk for adverse reactions to this compound is challenging as many reactions occur in individuals with no prior history of allergies. nih.gov However, some research suggests potential risk factors that may help in patient stratification.
A significant finding is the association between the injection site and the incidence of adverse events. One study reported a significantly increased risk of adverse reactions when this compound was injected in the vulvar area. researchgate.net A trend toward an increased risk was also noted with injection in the breast area. researchgate.net The route of administration may also play a role, with intraparenchymal administration being associated with a higher rate of adverse events compared to peritumoral administration. nih.gov
| Risk Factor | Associated Finding | Source |
|---|---|---|
| Injection Site | Significantly increased incidence with vulvar area injection. | researchgate.net |
| Administration Route | Higher adverse event rate with intraparenchymal vs. peritumoral injection. | nih.gov |
| Concurrent Medications | Increased risk with chronic preoperative use of ACE inhibitors or ARBs. | researchgate.net |
| Previous Exposure | Trend toward increased risk with more than one surgical procedure involving the dye. | researchgate.net |
| History of Asthma | Suggested as a potential high-risk factor for pretreatment consideration. | oup.com |
The chronic preoperative use of certain medications, specifically angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor-blocking (ARB) agents, has been identified as a factor associated with a significantly increased incidence of adverse events. researchgate.net Additionally, having more than one surgical procedure involving this compound has been noted as a trend toward an increased risk. researchgate.net
While a history of atopy or previous allergies has not been consistently demonstrated as a definitive risk factor, some have suggested that patients with a history of asthma or allergies to similar compounds might be at higher risk, warranting consideration for pretreatment or skin testing. nih.govoup.com However, routine pretreatment for all patients is not current standard practice due to the lack of clear evidence of its efficacy in preventing the initial occurrence of reactions. oup.com Further research is needed to better define patient populations at higher risk. eurjbreasthealth.com
The management of allergic reactions to this compound is dictated by the severity of the clinical presentation. Mild reactions, such as localized urticaria, may resolve spontaneously or with the administration of antihistamines like diphenhydramine. researchgate.netclevelandclinic.org
For more severe, systemic reactions and anaphylaxis, immediate and aggressive treatment is crucial. Standard management follows established protocols for anaphylaxis and includes:
Discontinuation of the agent: Stopping any further administration of this compound.
Intravenous fluids: To manage hypotension. ochsnerjournal.org
Vasopressors: Epinephrine is the first-line treatment for anaphylactic shock to counteract hypotension and bronchospasm. nih.govresearchgate.netochsnerjournal.org
Corticosteroids and Antihistamines: Intravenous corticosteroids (e.g., dexamethasone, methylprednisolone) and H1/H2 antihistamines (e.g., diphenhydramine, famotidine) are administered as adjunctive therapies to mitigate the inflammatory response and prevent prolonged or biphasic reactions. psu.edunih.govoup.comochsnerjournal.org
In cases of known or suspected hypersensitivity, preoperative skin testing (skin prick and intradermal tests) can be a valuable tool to confirm an allergy to this compound. rcseng.ac.uk A positive skin test can guide the decision to avoid the dye and consider alternative localization methods. clinmedjournals.org
Theoretical and Computational Chemistry of Sulfan Blue
Quantum Chemical Computational Studies
Quantum chemical computational studies are instrumental in elucidating the fundamental electronic and photophysical properties of molecules like Sulfan Blue. These methods, primarily based on Density Functional Theory (DFT), offer a molecular-level understanding of structure and reactivity.
Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly using DFT with basis sets like B3LYP/6-311G+(d,p), are employed to optimize the molecular structure of sulfonamide derivatives and analyze their electronic features. nih.govresearchgate.net These studies involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and biological activity. researchgate.net A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) analysis is another valuable quantum computational tool that maps the charge distribution within a molecule, providing insights into its chemical reactivity. nih.gov The MEP surface identifies nucleophilic (electron-rich, typically colored red), electrophilic (electron-poor, typically colored blue), and neutral regions (green), which helps in predicting sites of interaction. nih.gov For instance, in aryl sulfonyl piperazine (B1678402) derivatives, negative electrostatic potentials are often localized in the sulfamide (B24259) function, while positive potentials are found around hydrogen atoms. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis is used to understand the stability arising from hyperconjugative interactions and charge delocalization, such as π→π* transitions. researchgate.net Mulliken's net charge calculations can pinpoint the most electronegative and electropositive atoms within the molecule, indicating the extent of charge delocalization. researchgate.net These computational approaches have been systematically applied to understand the electronic structure of sulfur-nitrogen compounds, deconstructing the sulfonamide moiety to understand critical factors that dictate its electronic properties and reactivity. ubc.ca
Table 1: Key Parameters from Quantum Chemical Studies of Sulfonamide Derivatives
| Parameter | Description | Significance |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Predicts reactive sites for electrophilic and nucleophilic attack. nih.gov |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and conjugative interactions within a molecule. | Reveals the stability gained from electron delocalization and hyperconjugation. researchgate.net |
| Mulliken Net Charges | A method for estimating the partial atomic charges in a molecule. | Identifies the distribution of charge and the most electronegative/electropositive centers. researchgate.net |
Photophysical Properties and Chromophore Behavior
This compound, a triphenylmethane (B1682552) dye, exhibits characteristic absorption bands in the UV-VIS spectrum. uctm.edu A typical spectrum for Acid Blue 1 (structurally similar to this compound) shows maxima around 312 nm, 412 nm, and 640 nm. uctm.edu The band around 640 nm is responsible for the blue color and is attributed to an n→π* transition of the C=N group. uctm.edu The chromophore's behavior, including discoloration, can be studied computationally. Discoloration may result from various reactions such as the formation of a leuco form, oxidation of amines, de-alkylation of amines, or hydroxylation of the aromatic ring, followed by a hydroxide (B78521) attack on the central triphenylmethyl carbon. uctm.edu
Computational studies on related dye molecules help in understanding their photophysical properties. For instance, studies on coumarin (B35378) azo compounds, which are also used as dyes, highlight their intense coloration and potential in various applications. ijfmr.com The photophysical properties of organic luminogens, such as their fluorescence quantum yields and solvatochromism, can be investigated to understand their behavior in different environments. researchgate.net The aggregation-induced emission (AIE) phenomenon, where molecular aggregation leads to enhanced fluorescence, is another area of computational investigation, often linked to the restriction of intramolecular motions. researchgate.net
The environment can significantly influence the photophysical properties. For example, changes in the fluorescence emission intensity of cyanophenylalanine derivatives can report on the local solvent environment due to hydrogen bonding or hydration. rsc.org
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of complex processes such as ligand-protein interactions and conformational changes over time.
Ligand-Protein Interactions and Binding Site Analysis
MD simulations are a powerful tool for characterizing the binding of ligands like sulfonamides to proteins. peerj.com These simulations can reveal the key amino acid residues involved in the interaction and the nature of the forces stabilizing the ligand-protein complex, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. peerj.com For example, MD simulations have been used to study the interactions between sulfonamides and triose phosphate (B84403) isomerase (TPI), identifying specific residues at the active site and dimer interface that contribute to binding affinity. peerj.com
The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method is often used in conjunction with MD simulations to estimate the binding free energies of ligand-protein complexes. peerj.com This allows for a quantitative comparison of the binding affinities of different ligands or the same ligand with different proteins.
The analysis of binding sites is crucial for understanding protein function and for drug design. Computational tools can identify and compare binding pockets in protein structures, highlighting regions with favorable interaction properties. nih.gov These analyses can also evaluate the contribution of specific side chains to the ligand-binding region. nih.gov Studies on a large number of protein-ligand complexes have shown that certain amino acid residues, such as Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine, are particularly abundant in binding pockets. embl.de
Conformational Analysis and Stability
The conformation of a molecule can significantly impact its biological activity. Computational methods are used to explore the conformational landscape of molecules like this compound and its analogs. For instance, studies on sulfanilamide (B372717) have shown that the presence of a single water molecule can alter its conformational preference, causing a switch from an eclipsed to a staggered disposition. researchgate.net This highlights the importance of considering the solvent environment in conformational analysis.
MD simulations can also be used to assess the stability of ligand-protein complexes in an aqueous environment. rsc.org These simulations can confirm the stability of binding modes predicted by molecular docking and provide insights into the dynamic behavior of the complex over time. The stability of a molecule can also be related to its electronic structure, with a wide HOMO-LUMO gap often indicating high kinetic stability. researchgate.net
In Silico Drug Design and Discovery Approaches
In silico methods have become an integral part of modern drug discovery, offering a cost-effective and time-efficient way to identify and optimize new drug candidates. nih.govresearchgate.netfrontiersin.org These computational approaches are used at various stages of the drug discovery pipeline, from target identification to lead optimization. benthamscience.com
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to design ligands with high binding affinity and selectivity. nih.gov Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method has been used to screen large compound libraries for potential hits against a specific target. nih.gov
Ligand-based drug design (LBDD) methods are used when the structure of the target protein is unknown. These approaches rely on the properties of known active ligands to develop a model that can predict the activity of new compounds. frontiersin.org Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBDD techniques. frontiersin.org
In silico approaches can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) and toxicity (ADMET) properties of drug candidates. nih.gov This early assessment of a compound's pharmacokinetic and safety profile can help to reduce the high attrition rates observed in clinical trials. nih.gov The integration of various computational tools, including quantum mechanics, molecular dynamics, and machine learning, is revolutionizing the drug discovery process. mdpi.com
Environmental and Toxicological Research Perspectives
Ecotoxicological Impact and Environmental Fate
The release of Sulfan Blue into the environment, primarily through wastewater from industries that utilize it as a colorant, raises concerns about its potential effects on aquatic life and its persistence in various environmental compartments.
The degradation of triphenylmethane (B1682552) dyes like this compound in aquatic environments can occur through both abiotic and biotic pathways. While specific studies detailing the complete degradation pathway of this compound (C.I. Acid Blue 1) are limited, research on related "Acid Blue" dyes provides insights into potential transformation processes.
Abiotic Degradation: Photocatalytic degradation is a significant abiotic pathway for the breakdown of many synthetic dyes. Studies on other dyes within the "Acid Blue" classification, such as Acid Blue 113 and Acid Blue 80, have shown that processes like UV/persulfate and UV/TiO2 can effectively decolorize and degrade the dye molecules. mdpi.comresearchgate.net These advanced oxidation processes generate highly reactive radicals that can break down the complex aromatic structure of the dye. The degradation of Acid Blue 113, for instance, is initiated by the attack of hydroxyl radicals on the naphthalene (B1677914) ring, leading to the cleavage of the azo bond and subsequent mineralization. mdpi.com The rate of degradation is influenced by factors such as pH, catalyst concentration, and the presence of other substances in the water. mdpi.comresearchgate.net
Biotic Degradation: Microbial action is a key component of the biotic degradation of dyes. While specific microbial degradation pathways for this compound are not extensively documented, research on other dyes suggests that certain microorganisms can metabolize these compounds. For example, some bacterial strains have been shown to decolorize and degrade other complex dyes, breaking them down into simpler, less harmful substances. canada.ca The process often involves enzymes that can cleave the chromophore of the dye, leading to a loss of color and further breakdown of the molecule.
The persistence of synthetic dyes in the environment is a significant concern due to their complex and often recalcitrant molecular structures. publications.gc.ca Triphenylmethane dyes, as a class, can be resistant to complete degradation, potentially leading to their accumulation in aquatic ecosystems. publications.gc.ca
In Vitro Cytotoxicity and Genotoxicity Studies
In vitro studies are crucial for assessing the potential of chemical compounds to cause damage to cells and genetic material. Research on Patent Blue V (PBV), an alternative name for this compound, has provided valuable data in this area.
The effect of this compound on the viability and proliferation of cells has been investigated in human peripheral lymphocytes. In one study, Patent Blue V did not significantly affect the nuclear division index (NDI), which is a measure of cell proliferation. canada.caresearchgate.net This suggests that at the tested concentrations, the compound did not have a significant cytotoxic effect that would inhibit cell division. canada.caresearchgate.net
Table 1: Effect of Patent Blue V on Nuclear Division Index (NDI) in Human Peripheral Lymphocytes
| Treatment Group | NDI (Mean ± SD) |
| Control | Data not specified |
| Patent Blue V | No significant effect |
Data synthesized from narrative descriptions in the source. Specific numerical values for NDI were not provided in the abstract. canada.caresearchgate.net
The specific mechanisms by which this compound might induce cellular toxicity, such as the induction of apoptosis (programmed cell death) or necrosis (cell death due to injury), have not been extensively detailed in the available research. While general studies on other compounds demonstrate methods for distinguishing between apoptotic and necrotic cell death using techniques like annexin (B1180172) V and propidium (B1200493) iodide staining followed by flow cytometry, specific data on this compound's ability to activate these pathways, including the activation of key executioner enzymes like caspases, is not well-documented in the provided search results. nih.govnih.gov
The potential of this compound to cause mutations and damage to genetic material has been evaluated using standard toxicological assays.
Micronucleus Assay: The in vitro micronucleus test is used to detect chromosomal damage. A study on Patent Blue V in human peripheral lymphocytes found that it produced a significant increase in micronucleus (MN) formation, but only at high doses and after longer treatment times. canada.caresearchgate.net This indicates a potential for clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) effects under certain conditions. canada.caresearchgate.net
Ames Test: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in bacterial strains. In the case of Patent Blue V, the Ames test showed no significant increase in the number of revertant colonies in mutant strains of Salmonella typhimurium (TA98 and TA100). canada.caresearchgate.net This result suggests that under the conditions of this assay, this compound is not mutagenic. canada.caresearchgate.net
Table 2: Summary of Genotoxicity Data for Patent Blue V
| Assay | Cell Type/Organism | Results |
| Micronucleus Assay | Human peripheral lymphocytes | Significant MN formation only at high doses and longer treatment times. canada.caresearchgate.net |
| Ames Test | Salmonella typhimurium (TA98, TA100) | No significant increase in revertant colonies. canada.caresearchgate.net |
Advanced Research on Biological Interactions and Environmental Health
Impact on Microorganisms and Aquatic Organisms
This compound, also known by synonyms such as Acid Blue 1 and Patent Blue V, has been the subject of ecotoxicological studies to determine its potential impact on aquatic ecosystems. Research has focused on its effects on various trophic levels, including microorganisms, invertebrates, and fish.
The release of dyes into aquatic environments can lead to adverse effects, primarily due to the reduction of light penetration, which inhibits photosynthesis in aquatic plants, and direct toxic effects on aquatic life. scbt.com General studies on acid dyes have indicated that their toxicity can vary, with some showing moderate to high toxicity to fish and other aquatic organisms. scbt.com It has been noted that all acid dyes exhibit a degree of toxicity towards green algae, which can be an indirect consequence of shading. scbt.com
Specific toxicological data for this compound reveals its effects on a range of aquatic organisms. For bacteria, the inhibition of degradation activity in activated sludge is not expected at low concentrations. carlroth.com
Invertebrate toxicity has been assessed using the freshwater crustacean Daphnia magna. One study determined the 48-hour median effective concentration (EC50) to be 54 mg/L. epa.gov In this particular study, while no mortality was observed at 32 mg/L after 24 hours, mortality increased to 50% at 54 mg/L after 48 hours. epa.gov
Studies on fish have provided median lethal concentration (LC50) values for several species. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 was determined to be 28.1 mg/L. epa.gov In the same study, the no-observed-effect-level (NOEAL) was established at 22 mg/L. epa.gov Another study on bluegill (Lepomis macrochirus) found a 96-hour LC50 of 29.6 mg/L. epa.gov A broader study on fish toxicity reported a 96-hour LC50 of >100 mg/L, suggesting a lower level of acute toxicity under those specific test conditions. carlroth.com
The impact on algae has also been quantified. A 72-hour study determined the median effective concentration for growth inhibition (ErC50) to be 56.3 mg/L for algae. carlroth.com
The following tables summarize the acute ecotoxicity data for this compound (Acid Blue 1) on various aquatic organisms.
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 28.1 | 96 hours | epa.gov |
| Bluegill (Lepomis macrochirus) | LC50 | 29.6 | 96 hours | epa.gov |
| Fish (unspecified) | LC50 | >100 | 96 hours | carlroth.com |
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Daphnia magna | EC50 | 54 | 48 hours | epa.gov |
| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Algae (unspecified) | ErC50 | 56.3 | 72 hours | carlroth.com |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Sulfan Blue’s structural and chemical properties?
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance maxima (λ_max) in aqueous solutions (typically ~630 nm for this compound) to confirm electronic transitions and purity .
- NMR Spectroscopy : Use and NMR to identify proton environments and confirm the presence of sulfonic acid groups and aromatic rings. DMSO-d₆ or D₂O are suitable solvents .
- FTIR Spectroscopy : Analyze functional groups (e.g., sulfonate S=O stretching at ~1040 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹) .
- Data Interpretation : Compare results with literature spectra (e.g., CAS 129-17-9 databases) to validate structural consistency.
Q. How can researchers ensure the purity of this compound in synthetic preparations?
- Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 630 nm. Retention time and peak symmetry indicate purity .
- Elemental Analysis : Verify C, H, N, and S content against theoretical values (C: 57.2%, H: 5.5%, N: 4.9%, S: 11.3%) .
- Mass Spectrometry : Confirm molecular ion peaks (m/z 566.66 for [M-Na]⁻) .
- Quality Control : Include internal standards and triplicate runs to minimize analytical variability .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s photostability under environmental conditions?
- Methodology :
- Controlled Light Exposure : Use xenon arc lamps to simulate sunlight, with irradiance calibrated to 0.35 W/m² (300–400 nm). Monitor degradation via UV-Vis at timed intervals .
- Variable Parameters : Test pH (3–10), temperature (20–50°C), and dissolved oxygen levels to model environmental conditions.
- Kinetic Analysis : Apply pseudo-first-order models (e.g., ) to derive rate constants. Use ANOVA to assess significance of variable interactions .
Q. How can researchers resolve contradictions in reported adsorption efficiencies of this compound on nanomaterials?
- Methodology :
- Comparative Meta-Analysis : Systematically review studies for variables like nanomaterial surface area (BET analysis), pH (point of zero charge), and ionic strength.
- Replication Studies : Reproduce key experiments using standardized protocols (e.g., 24-hr agitation at 150 rpm, initial dye concentration 50 mg/L) .
- Error Quantification : Calculate relative standard deviations (RSD) across studies and use multivariate regression to identify dominant factors (e.g., pH > surface charge > temperature) .
Q. What strategies mitigate interference from co-existing ions in this compound quantification during wastewater analysis?
- Methodology :
- Selective Extraction : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate sulfonate groups. Elute with 0.1 M NaOH .
- Matrix-Matched Calibration : Prepare standards in synthetic wastewater containing common ions (e.g., Cl⁻, NO₃⁻) to correct for signal suppression/enhancement .
- Advanced Detection : Employ HPLC-MS/MS with multiple reaction monitoring (MRM) for specificity (e.g., transition m/z 567 → 420) .
- Validation : Report recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .
Data Management & Reproducibility
Q. How should researchers document this compound synthesis protocols to ensure reproducibility?
- Best Practices :
- Detailed Metadata : Specify reagents (purity ≥98%), reaction conditions (temperature ±0.5°C, stirring rate), and purification steps (e.g., recrystallization solvent ratios) .
- Open-Source Repositories : Deposit protocols in Zenodo or protocols.io with DOI links. Include raw spectral data (e.g., .jdx files for IR) .
- Error Logging : Record batch-specific anomalies (e.g., incomplete sulfonation) and corrective actions .
Tables for Reference
Table 1. Key Analytical Parameters for this compound Characterization
Table 2. Common Pitfalls in this compound Stability Studies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
